

what is ethylenedicycysteine chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenedicycysteine*

Cat. No.: *B1671645*

[Get Quote](#)

An In-Depth Technical Guide to **Ethylenedicycysteine**: Structure, Properties, and Applications

Introduction

Ethylenedicycysteine (EC) is a chelating agent that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its molecular structure allows for the stable coordination of metallic radionuclides, most notably Technetium-99m (99mTc). The resulting complex, 99mTc-EC, is a well-established renal tubular function tracer, valued for its favorable pharmacokinetic properties and the high-quality diagnostic images it produces. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of **ethylenedicycysteine**, with a focus on its role in drug development for an audience of researchers and scientists.

Chemical Structure and Physicochemical Properties

Ethylenedicycysteine is structurally characterized by an ethylene bridge linking the amino groups of two cysteine molecules. This N2S2 (two nitrogen, two sulfur) configuration, along with two carboxylic acid groups, enables it to act as a hexadentate ligand, forming stable complexes with metal ions.

The key identifiers and physicochemical properties of **ethylenedicycysteine** are summarized below.

Table 1: Chemical Identifiers for **Ethylenedicycysteine**

Identifier	Value
IUPAC Name	(2R)-2-[2-[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid[1]
Molecular Formula	C8H16N2O4S2[1][2]
CAS Number	14344-48-0[1]
SMILES	C(CN--INVALID-LINK--C(=O)O)N--INVALID-LINK--C(=O)O[2][3]
InChI	InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2, (H,11,12)(H,13,14)/t5-,6-/m0/s1[1][2]
InChIKey	BQHFYSWNHZMMDO-WDSKDSINSA-N[2][3]

Table 2: Physicochemical Properties of **Ethylenedicysteine**

Property	Value	Source
Molecular Weight	268.4 g/mol	[1]
Monoisotopic Mass	268.05514934 Da	[1][3]
XlogP (Predicted)	-5.4	[1][3]

Applications in Drug Development

The primary application of **ethylenedicysteine** in drug development is as a chelator for radiopharmaceuticals used in diagnostic imaging. Its most notable use is in the preparation of Technetium-99m **ethylenedicysteine** (99mTc-EC).

99mTc-EC for Renal Imaging

99mTc-EC is a renal imaging agent that is eliminated primarily through active tubular transport. [4] It serves as an alternative to ortho-iodohippurate (OIH) and provides imaging qualities comparable to 99mTc-mercaptoacetyltriglycine (MAG3). [4] Kidney images obtained with

99mTc-EC are of excellent quality, with minimal visualization of adjacent organs like the liver and spleen.[5][6]

Other Radionuclide Complexes

Ethylenedicycsteine has also been explored for chelating other metallic radionuclides for therapeutic and diagnostic purposes. For instance, complexes with Gallium-67 (67Ga) and Indium-111 (111In) have been synthesized and evaluated.[7] Derivatives of EC may have potential as bifunctional chelates for labeling proteins and peptides with 111In.[7] Furthermore, more lipophilic analogs of Gallium-68 (68Ga) labeled EC could be potential myocardial PET imaging agents.[7]

Conjugation for Targeted Delivery

Ethylenedicycsteine can be conjugated to targeting biomolecules, such as deoxyglucose, to direct the radiopharmaceutical to specific tissues or cell types. For example, 99mTc-**ethylenedicycsteine**-deoxyglucose (99mTc-EC-DG) was developed for imaging glucose transporter activity in tumors.[8][9]

Quantitative Data

The utility of **ethylenedicycsteine**-based radiopharmaceuticals is underscored by their pharmacokinetic profiles and stability.

Table 3: Pharmacokinetic Parameters of 99mTc-EC

Parameter	Value	Comparison Agent	Comparison Value	Source
Plasma Protein Binding	~33%	131I-OIH	~62-67%	[6][10]
99mTc-MAG3	>90%	[6]		
Red Blood Cell Binding	~5.7% (negligible)	131I-OIH	10-12%	[5][6][10]
Renal Extraction Ratio	0.70	-	-	[4]
Urinary Excretion (40 min)	~70% of administered dose	-	-	[5][6]
Urinary Excretion (1 hour)	~80% of administered dose	-	-	[5][6]
Urinary Excretion (1.5 hours)	~95% of administered dose	-	-	[5][6]
Renal Plasma Clearance	Lower than OIH	131I-OIH	-	[10]
Clearance Half-life	98 +/- 54 min	131I-OIH	74 +/- 54 min	[10]

Table 4: Thermodynamic Stability Constants of Metal-EC Complexes

Complex	Log K'	Source
Ga-EC	31.5	[7]
In-EC	33.0	[7]

Experimental Protocols

Synthesis of L,L-Ethylenedicysteine

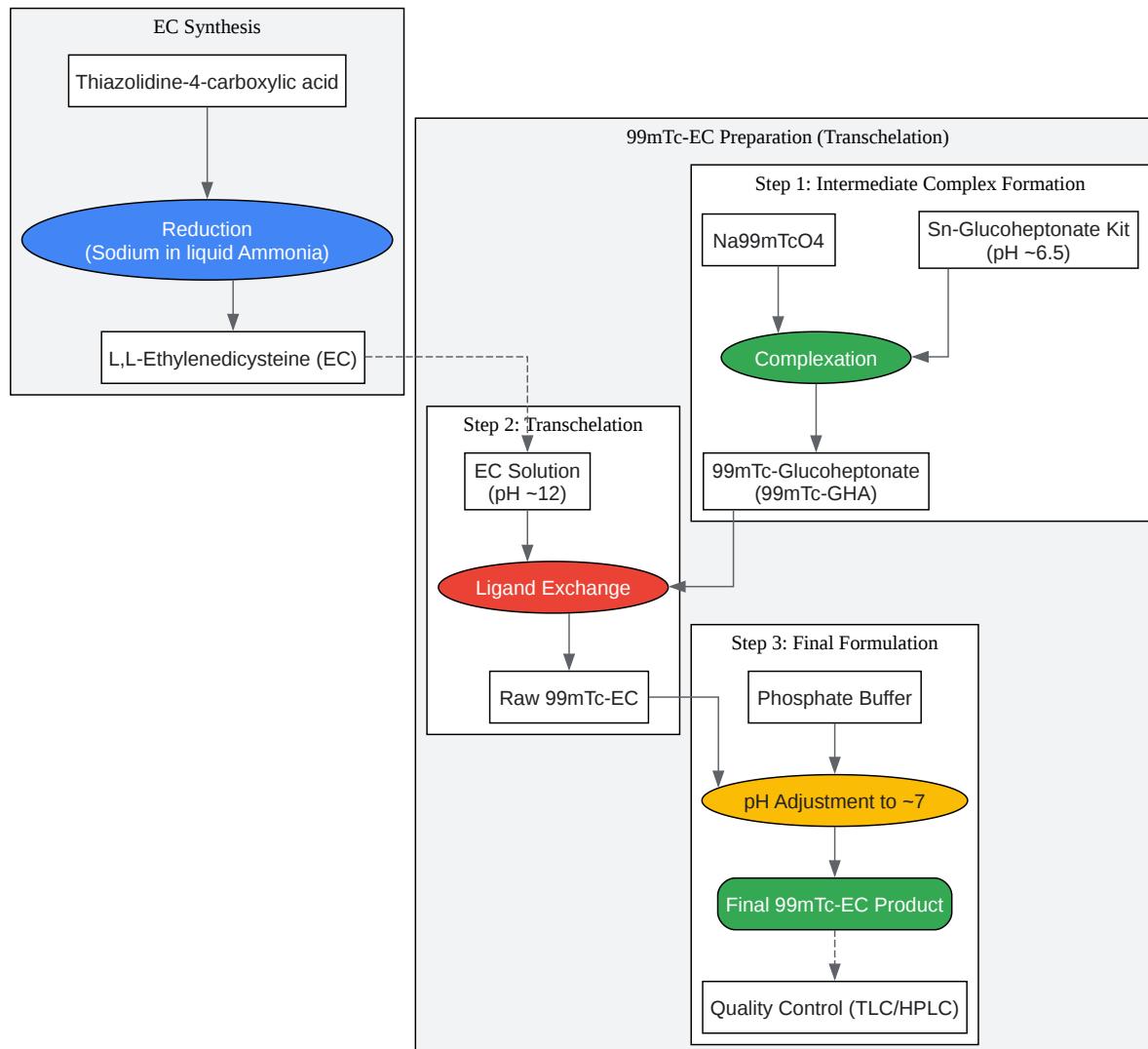
A common method for the synthesis of L,L-**ethylenedicysteine** involves the reduction of thiazolidine-4-carboxylic acid.

Protocol:

- Starting Material: Thiazolidine-4-carboxylic acid.
- Reaction: The starting material is reduced using sodium metal in liquid ammonia.
- Yield: This process has been reported to achieve an efficiency of approximately 55%.
- Purification: The resulting **ethylenedicysteine** is purified using standard techniques such as recrystallization or chromatography.

Preparation of 99mTc-EC via Transchelation

The complexation of EC with 99mTc requires a high pH (around 12) for a high radiochemical yield, which can be challenging for kit preparations due to the instability of the reducing agent (stannous tin) at high pH.^[11] An alternative transchelation method using 99mTc-glucoheptonate (99mTc-GHA) has been developed.^[11]


Protocol:

- Step 1: Formation of 99mTc-GHA
 - Add sodium pertechnetate (Na99mTcO₄) to a kit vial containing stannous glucoheptonate (Sn-GHA) at a pH of approximately 6.5.^[11]
 - Allow the reaction to proceed to form the intermediate complex, 99mTc-GHA.
- Step 2: Transchelation to 99mTc-EC
 - Prepare a reconstituted solution of **ethylenedicysteine** at a pH of approximately 12.^[11]
 - Add the reconstituted EC solution to the pre-formed 99mTc-GHA.

- The reaction can proceed at room temperature or be facilitated by heating in a boiling water bath.[11]
- Step 3: Final pH Adjustment
 - Adjust the pH of the final ^{99m}Tc -EC product to approximately 7 using a 0.5 M phosphate buffer (pH 4-5).[11]
- Quality Control:
 - The radiochemical purity of the final product should be assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Visualized Workflow

The following diagram illustrates the workflow for the synthesis and radiolabeling of **ethylenedicysteine** with Technetium-99m via the transchelation method.

[Click to download full resolution via product page](#)

Caption: Workflow for **Ethylenedicycysteine** Synthesis and Radiolabeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylenedicycsteine | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - Ethylenedicycsteine (C8H16N2O4S2) [pubchemlite.lcsb.uni.lu]
- 4. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic characteristics of 99mTc-Ethylene-L-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 99mTc-Ethylenedicycsteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of technetium-99m-ethylenedicycsteine in renal disorders and determination of extraction ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is ethylenedicycsteine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671645#what-is-ethylenedicycsteine-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com